molecular formula C9H11NOS B1598793 N-(2-Methoxyphenyl)ethanethioamide CAS No. 29277-46-1

N-(2-Methoxyphenyl)ethanethioamide

Cat. No.: B1598793
CAS No.: 29277-46-1
M. Wt: 181.26 g/mol
InChI Key: SAMGHJALQCEJDY-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)ethanethioamide (CAS No. 29277-46-1) is a thioamide derivative with the molecular formula C₉H₁₁NOS and a molecular weight of 181.26 g/mol. Its structure comprises a 2-methoxyphenyl group attached to a thioacetamide moiety (C=S group replacing the carbonyl oxygen in acetamide).

Key identifiers:

  • Synonyms: Thioacetamide, N-2-methoxyphenyl; SCHEMBL3129401; DTXSID50418712.
  • HS Code: 2930909090.

Properties

CAS No.

29277-46-1

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

N-(2-methoxyphenyl)ethanethioamide

InChI

InChI=1S/C9H11NOS/c1-7(12)10-8-5-3-4-6-9(8)11-2/h3-6H,1-2H3,(H,10,12)

InChI Key

SAMGHJALQCEJDY-UHFFFAOYSA-N

SMILES

CC(=S)NC1=CC=CC=C1OC

Canonical SMILES

CC(=S)NC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares N-(2-Methoxyphenyl)ethanethioamide with structurally related thioamides and acetamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Reference
This compound C₉H₁₁NOS 181.26 2-methoxyphenyl, thioamide Solid; metabolic CYP interactions
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide C₁₅H₁₁F₃NOS 310.05 4-(CF₃)phenyl, thioamide Yellow oil; air-stable
N-(Naphthalen-1-yl)ethanethioamide C₁₂H₁₁NS 201.29 1-naphthyl, thioamide Density: 1.223 g/cm³; B.P.: 337.1°C
N-(3-Methoxyphenyl)acetamide derivatives (non-thioamide) Varies Varies Methoxyphenyl, acetamide (C=O) Higher polarity due to C=O group

Key Observations :

  • Substituent Effects : The 2-methoxy group in This compound introduces steric hindrance and electron-donating effects, altering reactivity compared to analogs like the 4-(trifluoromethyl)phenyl derivative, which has electron-withdrawing CF₃ groups .
  • Thioamide vs. Acetamide : Thioamides (C=S) exhibit lower polarity and higher nucleophilicity compared to acetamides (C=O), influencing solubility and metabolic stability .

Biochemical Interactions and Metabolism

  • CYP-Mediated Metabolism: this compound undergoes enzymatic reduction by hepatic CYP1A enzymes to form o-anisidine (2-methoxyaniline) and o-aminophenol, with species-dependent efficiency (higher in rabbits than rats) .

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